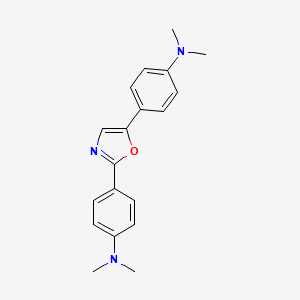
Benzenamine, 4,4'-(2,5-oxazolediyl)bis[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes aromatic rings and an oxazole moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylaniline with oxazole derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines. Substitution reactions often result in halogenated or alkylated derivatives .
Scientific Research Applications
Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazole moiety plays a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler analog with similar aromatic properties.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Contains a methylene bridge instead of an oxazole moiety .
Uniqueness
Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl- stands out due to its oxazole ring, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and binding capabilities, making it valuable in various applications .
Properties
CAS No. |
54867-74-2 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[2-[4-(dimethylamino)phenyl]-1,3-oxazol-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H21N3O/c1-21(2)16-9-5-14(6-10-16)18-13-20-19(23-18)15-7-11-17(12-8-15)22(3)4/h5-13H,1-4H3 |
InChI Key |
WICWQFPFEQPDRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















